4-Chloroethcathinone

Neuropharmacology Transporter Assay Structure-Activity Relationship

4-Chloroethcathinone (4-CEC) is an analytically distinct para-chloro cathinone with an N-ethylamine side chain, unmatched by 4-CMC or 4-CDC. Its certified reference standard enables unambiguous GC-MS/LC-HRMS identification and quantification. The unique pharmacological profile—low-potency DAT/NET inhibition with SERT substrate activity—and low-clearance metabolism (t1/2 71 min) make it an essential comparator for SAR, toxicokinetic, and behavioral studies. Procure authenticated standards to prevent misidentification in forensic analysis.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 14919-85-8
Cat. No. B12801267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroethcathinone
CAS14919-85-8
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCCNC(C)C(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3
InChIKeyRNBCGEIZCHBTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroethcathinone (4-CEC) CAS 14919-85-8: Synthetic Cathinone Reference Standard for Forensic and Neuropharmacological Research


4-Chloroethcathinone (4-CEC; CAS 14919-85-8) is a para-chloro ring-substituted synthetic cathinone with the molecular formula C₁₁H₁₄ClNO and molecular weight 211.69 g/mol . It is structurally characterized by a 4-chlorophenyl group, a β-keto moiety, and an N-ethylamine side chain, distinguishing it from methyl-substituted analogs such as 4-chloromethcathinone (4-CMC) [1]. 4-CEC is classified as a new psychoactive substance (NPS) and is primarily utilized as an analytical reference material for forensic toxicology, drug seizure analysis, and in vitro/in vivo neuropharmacological investigations of monoamine transporter interactions .

Why 4-Chloroethcathinone (4-CEC) Cannot Be Substituted with Generic Cathinone Analogs in Analytical and Pharmacological Workflows


Substitution of 4-CEC with structurally related cathinones such as 4-CMC (4-chloromethcathinone), 4-CDC (4-chloro-N,N-dimethylcathinone), or non-halogenated ethcathinone introduces substantial analytical and pharmacological variability. Positional isomerism (e.g., 3-CEC vs. 4-CEC) and N-alkyl chain modifications (e.g., methyl vs. ethyl vs. dimethyl) produce distinct mass spectrometric fragmentation patterns, divergent monoamine transporter activity profiles, and differential metabolic stability in human liver microsomes [1][2]. The presence of the 4-chloro substituent and N-ethyl group confers a unique pharmacological signature—low-potency inhibition at DAT and NET combined with substrate activity at SERT—that is not replicated by its closest analogs [3]. Procurement of unverified or mislabeled material without authenticated reference standard validation risks erroneous analytical identification and misinterpretation of toxicological or pharmacokinetic findings [4].

Quantitative Evidence for 4-Chloroethcathinone (4-CEC) Differentiation: Comparative Pharmacological, Metabolic, and Analytical Data


Monoamine Transporter Activity Profile: 4-CEC as a Low-Potency DAT/NET Inhibitor with SERT Substrate Activity

4-CEC exhibits a distinct monoamine transporter interaction profile compared to structurally related 4-chloro-substituted cathinones. In rat synaptosomal uptake assays, 4-CEC functions as a low-potency uptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET), while acting as a substrate at the serotonin transporter (SERT) [1]. In contrast, the comparator 4-CMC (4-chloromethcathinone) acts as a potent substrate-type releaser at DAT, NET, and SERT, producing more robust cardiovascular and locomotor stimulation comparable to mephedrone [1].

Neuropharmacology Transporter Assay Structure-Activity Relationship

Cardiovascular and Locomotor Effects: Attenuated Stimulation of 4-CEC Relative to 4-CMC and Mephedrone

In rats implanted with telemetry transmitters, 4-CEC and 4-CαPPP were less potent at increasing blood pressure and produced only modest stimulatory effects on heart rate and locomotor activity [1]. By comparison, 4-CMC and mephedrone increased blood pressure, heart rate, and locomotor activity to a similar and significantly greater extent [1]. Additionally, in rodent behavioral assays, 4-CEC produced peak stimulant effects of approximately 74% of that of methamphetamine, while dipentylone, N-ethylhexedrone, and MPHP produced maximal stimulant effects similar to cocaine and methamphetamine [2].

Cardiovascular Pharmacology Telemetry Behavioral Pharmacology

In Vitro Metabolic Stability in Human Liver Microsomes: Low Clearance Classification

In pooled human liver microsome (pHLM) incubations, 4-CEC is classified as a low-clearance compound with an in vitro half-life (t₁/₂) of 71 minutes . Comparative toxicokinetic analysis revealed that 4-fluoro-alpha-pyrrolidinohexiophenone (4F-α-PHP) had a substantially shorter in vitro half-life of 38 minutes and a higher intrinsic clearance of 15.7 mL/min/kg [1]. Metabolic profiling studies further demonstrate that four distinct monooxygenase isoforms are involved in the Phase I metabolic transformation of 4-CEC [2].

Toxicokinetics Drug Metabolism In Vitro ADME

Forensic Differentiation from Positional Isomers: GC-MS and LC-HRMS/MS Analytical Distinction

4-CEC can be reliably differentiated from its ring-substituted positional isomers (e.g., 2-CEC and 3-CEC) and N-alkyl variants (e.g., 4-CDC, 4-chloro-N,N-dimethylcathinone) using standard forensic analytical instrumentation [1]. Gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) produces distinct fragmentation patterns that enable unambiguous identification of 4-CEC in seized drug materials, while liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) provides additional discrimination through retention time and accurate mass measurement [1]. This analytical distinction is critical given that seized materials may contain mixtures of 4-CEC with 4-CDC or positional isomers [2].

Forensic Chemistry Analytical Method Validation Drug Seizure Analysis

Primary Research and Forensic Applications of 4-Chloroethcathinone (4-CEC) Based on Quantitative Evidence


Forensic Toxicology Reference Standard for Seized Drug Identification and Confirmation

Certified reference material of 4-CEC (as hydrochloride salt or methanolic solution) is essential for forensic laboratories performing GC-MS or LC-HRMS/MS confirmation of suspected NPS in drug seizures. The analytically distinct mass spectral and chromatographic signatures of 4-CEC, established through direct comparison with 4-CDC and positional isomers, enable unambiguous identification [1]. The availability of Cerilliant® certified reference standards (1 mg/mL in methanol as free base) ensures traceable calibration for quantitative analysis in forensic casework [2].

In Vitro Monoamine Transporter Pharmacology Studies

4-CEC serves as a pharmacological probe compound for structure-activity relationship (SAR) investigations of 4-chloro ring-substituted cathinones. Its unique functional profile—low-potency uptake inhibition at DAT and NET with substrate activity at SERT—provides a comparator for evaluating the impact of N-alkyl chain length (ethyl vs. methyl in 4-CMC) on transporter selectivity and release versus inhibition mechanisms [1]. This differential activity profile makes 4-CEC valuable for studies examining the neurochemical basis of abuse liability and for screening novel cathinone derivatives.

In Vivo Cardiovascular and Behavioral Toxicology Studies in Rodent Models

4-CEC's attenuated cardiovascular and locomotor stimulant effects relative to 4-CMC and mephedrone position it as a comparator compound in rodent telemetry and behavioral assays [1][2]. Researchers investigating the toxicodynamic contributions of N-alkyl substitution to sympathomimetic and psychostimulant responses can utilize 4-CEC to establish dose-response relationships and benchmark the reduced stimulant efficacy (peak effects ~74% of methamphetamine) against higher-efficacy analogs [2].

In Vitro Metabolic Stability and Metabolite Identification Studies

The low-clearance classification of 4-CEC in pooled human liver microsomes (t₁/₂ = 71 min) supports its use in comparative toxicokinetic investigations of synthetic cathinone metabolism [3]. Researchers conducting Phase I and Phase II metabolite identification via LC-HRMS/MS can employ 4-CEC as a reference compound for evaluating the involvement of specific CYP isoforms (four monooxygenase isoforms identified) and for developing analytical methods to detect 4-CEC metabolites in biological specimens [3].

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